molecular formula C21H21NO4 B557335 Fmoc-3-carboxypiperidine CAS No. 158922-07-7

Fmoc-3-carboxypiperidine

Cat. No. B557335
CAS RN: 158922-07-7
M. Wt: 351,41 g/mole
InChI Key: FINXGQXNIBNREL-UHFFFAOYSA-N
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Description

Fmoc-3-carboxypiperidine is a chemical compound with the molecular formula C21H21NO4 . It is used in the field of peptide synthesis .


Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved, and the chemical nature of specific amino acids .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using computational molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are analyzed using various properties of the peptide amino acid sequences .

Scientific Research Applications

1. Bio-Inspired Functional Materials

Fmoc-modified amino acids and short peptides, including those using Fmoc-3-carboxypiperidine, show significant potential in the fabrication of functional materials. Their self-assembly features are primarily due to the hydrophobicity and aromaticity of the Fmoc moiety. This characteristic promotes the association of building blocks and finds applications in cell cultivation, bio-templating, optical materials, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

2. Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, closely related to this compound, has been developed for applications in peptidomimetic chemistry. This synthesis allows for its incorporation in solid-phase peptide synthesis, enabling the creation of complex peptide structures for various research applications (Sladojevich, Trabocchi, & Guarna, 2007).

3. Solid-Phase Peptide Synthesis

This compound is also valuable in solid-phase peptide synthesis (SPPS). The Fmoc group is a common protecting group used in SPPS for the α-amino function of amino acids. This process has been significantly enhanced with various solid supports and protecting groups, allowing for the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

4. Glycopeptide Synthesis

In glycopeptide synthesis, Fmoc amino acids with unprotected carboxyl groups, including derivatives like this compound, are used as building blocks. These are glycosylated under specific conditions to create neoglycopeptides, which can be used in various biological and pharmaceutical applications (Elofsson, Walse, & Kihlberg, 1991).

Mechanism of Action

Target of Action

The primary target of Fmoc-3-carboxypiperidine, also known as Fmoc-DL-Nip-OH, is the amine group in organic synthesis . The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group, allowing for the activation of the carboxyl group of an amino acid and the formation of the peptide bond .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. A study on a similar fmoc compound, fmoc-f, revealed that it has favorable oral bioavailability and in-vivo tolerance

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis . This protection allows for the successful formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group’s removal is facilitated by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct . The fluorenyl group’s strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

The safety and hazards of Fmoc-3-carboxypiperidine are not explicitly mentioned in the retrieved sources .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Fmoc-3-carboxypiperidine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and the reaction mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It forms carbamates with amines, protecting them during synthesis. The Fmoc group is then removed by base, typically piperidine, allowing the amine to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis . The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the synthesis process.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for forming and breaking peptide bonds. The compound’s presence can affect metabolic flux and metabolite levels within this pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. It is typically localized at the site of peptide synthesis and does not accumulate within cells or tissues .

Subcellular Localization

The subcellular localization of this compound is typically at the site of peptide synthesis. It does not contain any known targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373259
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158922-07-7
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
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